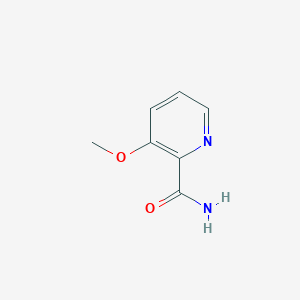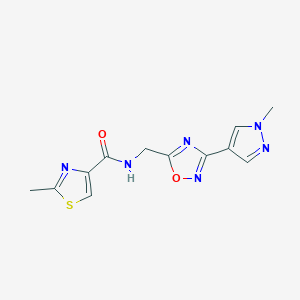
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide is a complex organic compound characterized by the integration of thiazole, pyrazole, and oxadiazole moieties within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide generally involves multi-step organic reactions:
Formation of the Pyrazole Moiety
React 1-methyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
Oxadiazole Ring Synthesis
Cyclize the hydrazone intermediate with ethyl chloroformate in the presence of a base (such as triethylamine) to yield 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole.
Formation of the Thiazole Moiety
Condense 2-methyl-thiazole-4-carboxylic acid with methylamine to introduce the carboxamide group.
Final Coupling Reaction
Couple the intermediate oxadiazole and thiazole derivatives using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a catalyst, achieving the final product.
Industrial Production Methods
Industrial synthesis would likely scale up these reactions, optimizing for yields, reaction times, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound may undergo oxidative reactions, especially at the thiazole and pyrazole rings, forming sulfoxides or N-oxides.
Reduction: : Reduction reactions can target the oxadiazole ring, potentially leading to ring cleavage.
Substitution: : Halogenation and nucleophilic substitutions could modify the pyrazole and thiazole rings.
Common Reagents and Conditions
Oxidation: : Utilize oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Apply reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Employ reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products depend on the reaction conditions but could include:
Sulfoxides, N-oxides from oxidation.
Deoxygenated intermediates from reduction.
Halogenated or alkylated derivatives from substitution reactions.
Scientific Research Applications
Chemistry
The unique structural features make this compound an interesting candidate for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
It could serve as a scaffold for designing bioactive molecules, particularly those targeting enzymes or receptors in disease pathways.
Medicine
Industry
The compound could be explored for use in materials science, particularly for its electronic properties in the development of new polymers or catalysts.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism would depend on its application:
Biological: : It may interact with specific enzymes or receptors, altering biochemical pathways.
Material Science: : Its electronic properties could influence conductivity or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole: derivatives
1H-pyrazole: derivatives
Thiazole: derivatives
These compounds share structural similarities but differ in their reactivity and application potential. The unique combination of these rings in 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiazole-4-carboxamide provides distinct properties that could be advantageous in various fields.
Conclusion
This compound is a compound with significant potential across chemistry, biology, medicine, and industry. Its complex structure allows for diverse chemical reactions, making it a valuable subject for scientific research.
Properties
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-7-15-9(6-21-7)12(19)13-4-10-16-11(17-20-10)8-3-14-18(2)5-8/h3,5-6H,4H2,1-2H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYLGXOCQMULIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
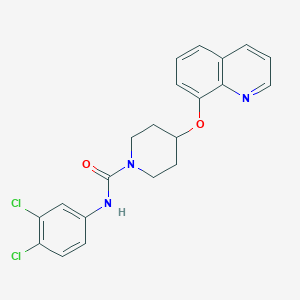
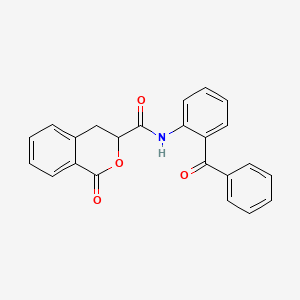

![N-octyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2625056.png)
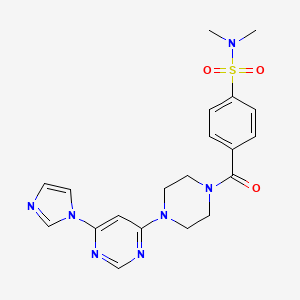
![3-(4-ethylphenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![1-(4,5-Dimethyl-1,3-thiazol-2-yl)-4-[(pyridin-3-yl)methyl]piperazine trihydrochloride](/img/structure/B2625060.png)
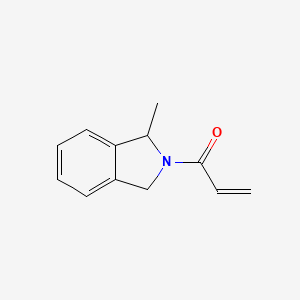
![5-fluoro-4-(4-methoxyphenyl)-6-[4-(2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2625063.png)
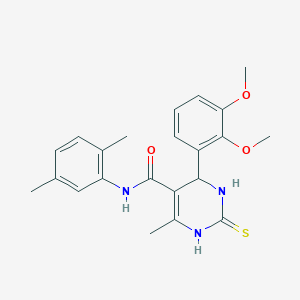
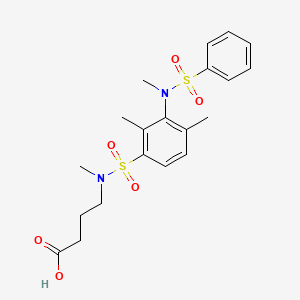
![2-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)quinoline](/img/structure/B2625068.png)
